molecular formula C20H20ClN3O4 B6452335 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640888-60-2

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6452335
CAS No.: 2640888-60-2
M. Wt: 401.8 g/mol
InChI Key: KMBLCHHQJMXKBN-UHFFFAOYSA-N
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Description

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound, notable for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes

To synthesize 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one, a multistep process involving several key reactions is typically employed. Starting materials often include 3-chloropyridine, 1-piperidinylmethanol, and a benzoxazole derivative. The synthesis generally involves:

  • Formation of the benzoxazol-2-one core through cyclization reactions.

  • Introduction of the 3-chloropyridin-4-yloxy group via nucleophilic substitution.

  • Attachment of the piperidin-1-yl moiety through reductive amination or similar techniques.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs. Typical industrial methods include:

  • Using automated synthesizers for precise reaction control.

  • Employing high-throughput purification techniques such as recrystallization and chromatography.

  • Implementing strict quality control measures to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized under controlled conditions to form sulfoxides or sulfones.

  • Reduction: May be reduced to the corresponding amines or alcohols.

  • Substitution: Nucleophilic or electrophilic substitution can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under reflux conditions.

Major Products

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted benzoxazol-2-one derivatives.

Scientific Research Applications

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one has found applications in:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: Modulating signal transduction pathways or metabolic processes, often through inhibition or activation of key proteins.

Comparison with Similar Compounds

Compared to other compounds, 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to:

  • Structural Features: Its specific arrangement of functional groups which confer distinct reactivity and biological activity.

  • Performance: Enhanced stability and activity in various applications.

Similar Compounds

  • 3-Chloropyridine Derivatives: Sharing the pyridine core but with variations in side chains.

  • Benzoxazole Derivatives: Similar benzoxazole core with different substituents affecting their properties.

Properties

IUPAC Name

3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-15-11-22-8-5-17(15)27-13-14-6-9-23(10-7-14)19(25)12-24-16-3-1-2-4-18(16)28-20(24)26/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBLCHHQJMXKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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